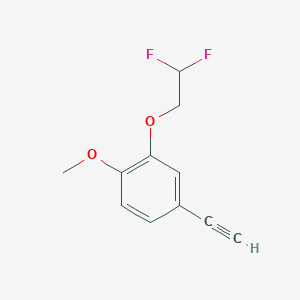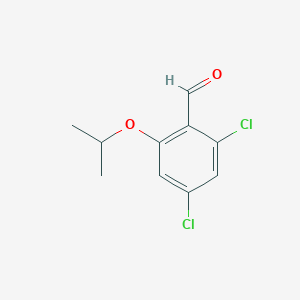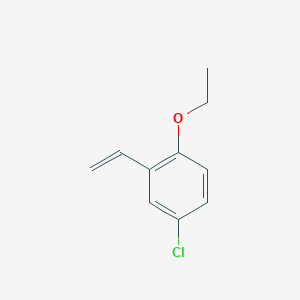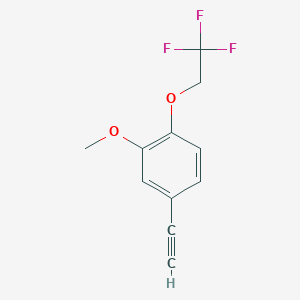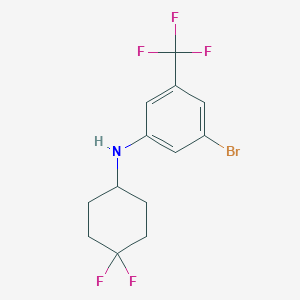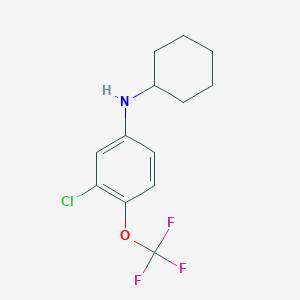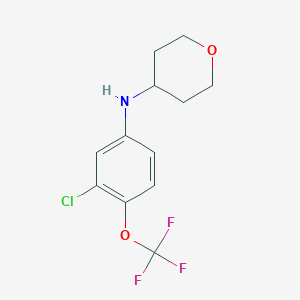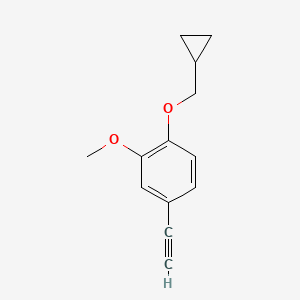
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.
Attachment to the Benzene Ring: The cyclopropylmethoxy halide is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the cyclopropylmethoxy group to the benzene ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: Finally, the methoxy group is introduced by reacting the benzene derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for precise control of reaction parameters can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropylmethoxy groups, where nucleophiles like halides or amines can replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂), and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and partially reduced intermediates.
Substitution: Halogenated derivatives, amines, and other substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy and cyclopropylmethoxy groups can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopropylmethoxy)-4-ethynylbenzene: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.
1-(Cyclopropylmethoxy)-2-methoxybenzene: Lacks the ethynyl group, which may reduce its ability to participate in π-π interactions.
4-Ethynyl-2-methoxybenzene: Lacks the cyclopropylmethoxy group, which may affect its hydrophobic interactions and overall stability.
Uniqueness
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene is unique due to the presence of all three functional groups (cyclopropylmethoxy, ethynyl, and methoxy) on the benzene ring. This combination of groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-10-6-7-12(13(8-10)14-2)15-9-11-4-5-11/h1,6-8,11H,4-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYDPEBCNNTITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
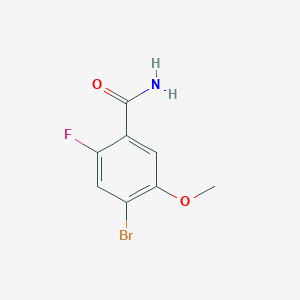


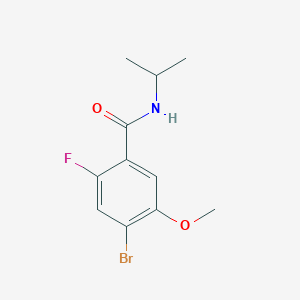
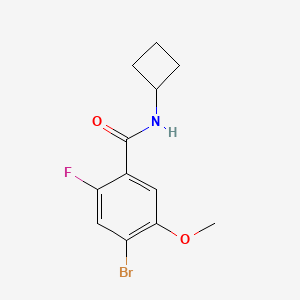
![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)
